molecular formula C7H16ClNO B1435335 (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride CAS No. 1567666-81-2

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Cat. No. B1435335
CAS RN: 1567666-81-2
M. Wt: 165.66 g/mol
InChI Key: VZWZDSNQJWQRNJ-FYZOBXCZSA-N
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Description

“(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1567666-81-2 . It is also known as “®-1-(Piperidin-4-yl)ethanol hydrochloride” and "4-Piperidinemethanol, α-methyl-, hydrochloride (1:1), (αR)-" .


Molecular Structure Analysis

The molecular formula of this compound is C7H16ClNO . Its molecular weight is 165.66 .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The reaction mechanisms involving piperidine derivatives, such as nucleophilic aromatic substitution, are foundational in organic chemistry. For instance, piperidine's reaction with nitro-aromatic compounds serves as a model for studying reaction kinetics and mechanisms, providing insights into the addition-elimination mechanism with rapid expulsion of the nitro-group. This knowledge is crucial for developing synthetic routes in pharmaceutical chemistry (Pietra & Vitali, 1972).

Pharmacological Implications of Piperidine Derivatives

Piperidine derivatives exhibit a broad spectrum of pharmacological activities. For example, derivatives such as donepezil hydrochloride, a reversible central acetylcholinesterase inhibitor, have shown significant benefits in treating Alzheimer's disease by improving cognition and global function. This highlights the therapeutic potential of piperidine derivatives in neurodegenerative diseases (Román & Rogers, 2004).

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

Recent advances in understanding the role of dopamine D2 receptor (D2R) ligands, which often feature piperidine moieties, underscore their importance in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The structural analysis of D2R ligands provides insights into the design of new therapeutic agents targeting the dopaminergic system, illustrating the critical role of piperidine structures in modulating receptor interactions (Jůza et al., 2022).

Piperidine Alkaloids in Medicinal Chemistry

The chemistry and pharmacology of piperidine alkaloids from natural sources such as Pinus species reveal their significant medicinal importance. These compounds exhibit a wide range of biological activities, prompting further research into their therapeutic applications. This area of study exemplifies the intersection of natural product chemistry and drug development, highlighting the potential of piperidine alkaloids as leads for new drugs (Singh et al., 2021).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(1R)-1-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWZDSNQJWQRNJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

CAS RN

1567666-81-2
Record name (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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